![molecular formula C22H23ClF3N3O4S2 B2558575 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1216829-93-4](/img/structure/B2558575.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClF3N3O4S2 and its molecular weight is 550.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated the potential of sulfonamide derivatives, including those with benzothiazole moieties, in exhibiting anticancer activities. For instance, compounds synthesized with benzothiazole and sulfonamide groups have been screened for their cytotoxic activity against breast and colon cancer cell lines, showing promising potency (Ghorab et al., 2015)[https://consensus.app/papers/cytotoxic-activity-novel-sulfonamide-derivatives-ghorab/130f7e9744355db2bd704f45b6f13d36/?utm_source=chatgpt]. Such findings suggest that similar structures might be explored for their anticancer potential.
Antimicrobial Activity
The synthesis of sulfonamides and carbamates from precursor compounds has resulted in molecules with significant antimicrobial potency. For example, derivatives synthesized for biological interest demonstrated good to potent antimicrobial activity against various bacteria and fungi (Janakiramudu et al., 2017)[https://consensus.app/papers/sulfonamides-carbamates-3fluoro4morpholinoaniline-janakiramudu/48d615ebdc0e510a8be9bb54e5248422/?utm_source=chatgpt]. These insights indicate the potential use of sulfonamide-based compounds in developing new antimicrobial agents.
Enzyme Inhibition
Compounds with specific structural motifs have been investigated for their enzyme inhibitory effects. For instance, studies on benzodioxane and acetamide-containing sulfonamides showed substantial inhibitory activity against α-glucosidase and acetylcholinesterase, highlighting their potential in therapeutic applications related to enzyme modulation (Abbasi et al., 2019)[https://consensus.app/papers/synthesis-223dihydro14benzodioxin6yl4methylphenyl-abbasi/852e3f895c105af5a6f291a0b16da28e/?utm_source=chatgpt].
Molecular Docking and Theoretical Studies
Sulfonamide compounds have also been subjected to molecular docking studies to predict their binding affinities and orientations at active enzyme sites, providing valuable insights into their potential biological activities and mechanisms of action (Asmaa M. Fahim & Eman H. I. Ismael, 2021)[https://consensus.app/papers/investigation-antimalarial-sulfonamides-covid19-drug-fahim/d37b5e77ee5a5077bf1a04fff03fdbef/?utm_source=chatgpt]. Such computational studies are crucial for understanding how structural features influence biological activity.
Synthetic Methodologies
The versatility of compounds with difluorobenzothiazole structures in synthetic chemistry has been demonstrated through various reactions leading to products with potential biological activities. This includes the synthesis of difluorothiosemicarbazide derivatives and their subsequent cyclization to yield compounds with potential anticancer properties (Boechat et al., 2008)[https://consensus.app/papers/nacyl33difluoro2oxoindoles-versatile-intermediates-boechat/94441fd11805539e82fec5c722f4415a/?utm_source=chatgpt].
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2.ClH/c23-15-2-4-17(5-3-15)34(30,31)14-20(29)28(7-1-6-27-8-10-32-11-9-27)22-26-21-18(25)12-16(24)13-19(21)33-22;/h2-5,12-13H,1,6-11,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQNSNTWUBWYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)

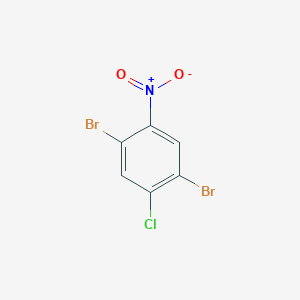
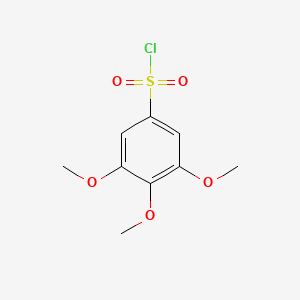
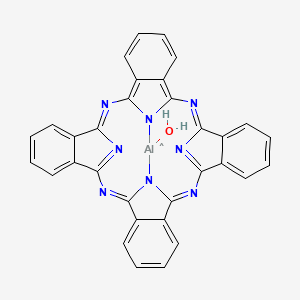
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
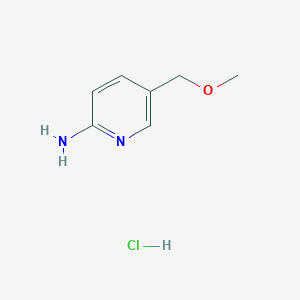
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)
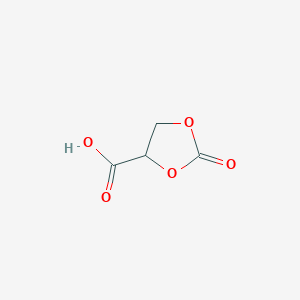

![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)
![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)
